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Compound of Interest

Compound Name: 2-Bromophenyl isocyanate

Cat. No.: B072286

2-Bromophenyl isocyanate is a halogenated aryl isocyanate, appearing as a clear colorless
to yellow liquid.[2] Its chemical structure, featuring an electrophilic isocyanate group (-N=C=0)
and a bromine-substituted aromatic ring, makes it a valuable building block in the synthesis of
a variety of compounds, including ureas, carbamates, and other heterocyclic systems.[1] The
high reactivity of the isocyanate moiety, particularly towards nucleophiles like amines and
alcohols, necessitates stringent quality control and reaction monitoring.[3][4]

Spectroscopic analysis is the cornerstone of this quality assurance. An integrated approach
using NMR, IR, and MS allows for unambiguous structure confirmation, purity assessment, and
the identification of potential byproducts arising from degradation (e.g., hydrolysis). This guide
provides the foundational data and interpretive logic required for these tasks.

Integrated Spectroscopic Workflow

A robust analytical workflow ensures comprehensive characterization. The logical sequence of
analysis leverages the strengths of each technique: IR for rapid functional group identification,
MS for molecular weight confirmation, and NMR for detailed structural elucidation.
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Caption: Integrated workflow for spectroscopic analysis.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy
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H NMR provides detailed information about the electronic environment of protons in the
molecule. For 2-bromophenyl isocyanate, the spectrum is characterized by a complex pattern
in the aromatic region due to the spin-spin coupling of the four non-equivalent protons.

Experimental Data

. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

~7.60 Multiplet - 1H Ar-H
~7.35 Multiplet - 1H Ar-H
~7.15 Multiplet - 2H Ar-H

Note: Precise chemical shifts and coupling constants can vary slightly based on the solvent
and spectrometer frequency. The data presented is a representative interpretation based on
available spectra.[5]

**3.2 Spectral Interpretation

The ortho-disubstituted pattern of the benzene ring results in four distinct signals. The electron-
withdrawing effects of both the bromine atom and the isocyanate group deshield the aromatic
protons, causing them to resonate in the typical downfield region of ~7.0-7.7 ppm. The proton
ortho to the bromine atom is expected to be the most downfield due to the combined inductive
and anisotropic effects. The complexity arises from ortho, meta, and para coupling interactions
between the adjacent protons.

Protocol for *H NMR Data Acquisition

o Sample Preparation: Carefully add ~5-10 mg of 2-bromophenyl isocyanate to a clean, dry
NMR tube. Due to the compound's moisture sensitivity, this should be done under an inert
atmosphere (e.g., in a glovebox or under a stream of nitrogen).[3]

e Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCIs or DMSO-
de) containing a reference standard like tetramethylsilane (TMS). Chloroform-d is a common
choice for routine analysis.
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« Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

e Acquisition Parameters:

[¢]

Pulse Angle: 30-45 degrees.

[¢]

Acquisition Time: ~3-4 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 8-16, depending on concentration.

e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed
by phase and baseline correction. Integrate the signals and reference the spectrum to the
TMS peak at 0.00 ppm.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy identifies all unique carbon environments within the molecule. For 2-
bromophenyl isocyanate, seven distinct signals are expected: one for the isocyanate carbon,
one for the carbon bearing the bromine, one for the carbon bearing the isocyanate group, and
four for the aromatic CH carbons.

Experimental Data
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Chemical Shift (6) ppm Assignment Rationale

Halogen-substituted carbon,
~118-120 C-Br ]

moderately shielded.

i Standard chemical shift range

~122-135 Aromatic C-H )

for aromatic CH carbons.

Deshielded due to attachment
~138-140 C-NCO to the electronegative nitrogen

atom.

The isocyanate carbon itself,
~125-130 N=C=0 though sometimes broad or of

low intensity.[6]

Note: This is a predicted spectrum based on typical chemical shift ranges and data from
analogous compounds like 2-chlorophenyl isocyanate.[6][7] Explicit data for 2-bromophenyl
isocyanate requires experimental verification.

Spectral Interpretation

The carbon atoms of the aromatic ring will appear in the 115-140 ppm range. The carbon
attached to the bromine (C-Br) and the carbon attached to the isocyanate group (C-NCO) are
quaternary and can be identified using techniques like DEPT (Distortionless Enhancement by
Polarization Transfer). The isocyanate carbon (-N=C=0) is characteristically found in the 120-
135 ppm region.[6]

Protocol for *C NMR Data Acquisition

o Sample Preparation: Use the same sample prepared for tH NMR analysis. A higher
concentration (~20-50 mg) may be beneficial due to the lower natural abundance of the 3C
isotope.

e Instrumentation: Acquire on a spectrometer equipped with a broadband probe.
¢ Acquisition Parameters:

o Technique: Proton-decoupled pulse sequence.
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o Pulse Angle: 45-90 degrees.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 256-1024 or more, as 3C NMR is significantly less sensitive than H
NMR.

e Processing: Process the data similarly to the *H NMR spectrum, with referencing to the
solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally powerful for identifying the isocyanate functional group, which
possesses one of the most intense and characteristic absorption bands in the IR spectrum.

Experimental Data

Wavenumber (cm~—?) Intensity Assignment
~2260 Very Strong, Sharp -N=C=0 Asymmetric Stretch
~3050-3100 Medium-Weak Aromatic C-H Stretch
~1580, ~1470 Medium-Strong Aromatic C=C Ring Stretch
C-H Out-of-plane bend (ortho-
~750 Strong ) o
disubstitution)
~680 Medium C-Br Stretch

Data compiled from the NIST Chemistry WebBook.[8]

Spectral Interpretation

The definitive peak in the IR spectrum of 2-bromophenyl isocyanate is the very strong and
sharp absorption band located at approximately 2260 cm~1.[8] This band is due to the
asymmetric stretching vibration of the cumulene (-N=C=0) system. Its high intensity and
unique position in a relatively uncongested region of the spectrum make it an unmistakable
marker for the isocyanate group. The presence of this band is a primary indicator of the
compound's identity and integrity. The absence or weakening of this peak, coupled with the
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appearance of broad N-H (~3300 cm~1) and C=0 (~1650 cm~1) bands, would indicate
decomposition or reaction (e.g., formation of a urea).

Protocol for IR Data Acquisition (Liquid Film)

o Sample Preparation: Place one drop of neat 2-bromophenyl isocyanate liquid onto a clean,
dry salt plate (e.g., NaCl or KBr).

o Measurement: Place a second salt plate on top to create a thin liquid film.
e Instrumentation: Mount the plates in the sample holder of an FTIR spectrometer.

e Acquisition: Record a background spectrum of the clean, empty cell. Then, record the
sample spectrum over the range of 4000-400 cm™1.

e Processing: The instrument software will automatically ratio the sample spectrum against the
background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues
through the analysis of its fragmentation patterns. For 2-bromophenyl isocyanate, the
presence of bromine is a key diagnostic feature.

Exp_eumgméxLDaIa_(Elg_c_tLQn_lgmzatlom

Relative Intensity Assignment
197/199 High [M]*" Molecular lon
171/173 Medium [M - C2Hz2]*" or [M - CNJ*+
118 Low [M - Br]*
01 High [CeHaN]*
69 Low [NCOJ*

Note: The presence of two peaks for bromine-containing fragments (e.g., 197 and 199) in an
approximate 1:1 ratio is due to the natural isotopic abundance of 7°Br and 8!Br.[8]
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Fragmentation Pathway Analysis

Under electron ionization (El), 2-bromophenyl isocyanate will first form a molecular ion
([C7HaBrNOJ*") at m/z 197 and 199. A primary and highly favorable fragmentation pathway is
the loss of the neutral carbon monoxide (CO) molecule, followed by the loss of the bromine

radical.

2-Bromophenyl Isocyanate
[C7H4aBrNOj
m/z = 197/199

[M]*
m/z = 197/199

- NCOe

[CeHaBI]*
m/z = 155/157

- Bre

[ [CeHa]* j
m/z =76

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.2-70F7TZILAY/ T FH— b 97% | Sigma-Aldrich [sigmaaldrich.com]
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2. 2-Bromophenyl isocyanate, 97% 1 g | Buy Online | Thermo Scientific Chemicals |
thermofisher.com [thermofisher.com]

e 3. synquestlabs.com [synquestlabs.com]

e 4. pubs.acs.org [pubs.acs.org]

e 5. 2-BROMOPHENYL ISOCYANATE(1592-00-3) 1H NMR [m.chemicalbook.com]
e 6. wissen.science-and-fun.de [wissen.science-and-fun.de]

e 7. 2-Chlorophenyl isocyanate(3320-83-0) 13C NMR spectrum [chemicalbook.com]
» 8. 2-Bromophenyl isocyanate [webbook.nist.gov]

» To cite this document: BenchChem. [Introduction: Properties and Analytical Significance].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072286#2-bromophenyl-isocyanate-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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